5-[(Piperidin-3-yl)methyl]pyridin-2-amine
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Overview
Description
5-[(Piperidin-3-yl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyridine and piperidine, two important classes of organic compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to be present in more than twenty classes of pharmaceuticals . They have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some piperidine derivatives can inhibit specific enzymes, while others may act as agonists or antagonists at various receptor sites.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, pain perception, and neurotransmission, among others.
Pharmacokinetics
Piperidine derivatives are generally known to have good bioavailability due to their ability to cross biological membranes . The specific properties of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine would depend on factors such as its specific chemical structure and the route of administration.
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(Piperidin-3-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(Piperidin-3-yl)methyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features.
Pyridine derivatives: Compounds such as pyridoxine and pyridine share the pyridine ring structure
Uniqueness
5-[(Piperidin-3-yl)methyl]pyridin-2-amine is unique due to its combined piperidine and pyridine moieties, which confer specific chemical and biological properties. This dual structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-(piperidin-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-4-3-10(8-14-11)6-9-2-1-5-13-7-9/h3-4,8-9,13H,1-2,5-7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXBIFNOMFDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337747-83-7 |
Source
|
Record name | 5-[(piperidin-3-yl)methyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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